Product packaging for O-Ethyl-L-tyrosine(Cat. No.:CAS No. 32795-52-1)

O-Ethyl-L-tyrosine

Cat. No.: B1589517
CAS No.: 32795-52-1
M. Wt: 209.24 g/mol
InChI Key: RMYPEYHEPIZYDJ-JTQLQIEISA-N
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Description

Historical Context of Tyrosine Derivatives in Biomedical Research

L-tyrosine, first discovered in 1846 by German chemist Justus von Liebig in cheese casein, is one of the 20 standard amino acids used by cells to synthesize proteins. wikipedia.org Its name is derived from the Greek word for cheese, "tyrós". wikipedia.org Beyond its fundamental role in protein structure, L-tyrosine is a precursor to vital biological molecules, including neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine, as well as thyroid hormones and the pigment melanin (B1238610). wikipedia.org

The inherent biological importance and versatile chemical structure of L-tyrosine—possessing a carboxylic acid, an amino group, and a reactive phenolic hydroxyl group—have made its derivatives a rich area of investigation for over a century. academie-sciences.frresearchgate.net Researchers quickly recognized that by chemically modifying L-tyrosine, they could create novel molecules with tailored properties for biomedical applications. lsu.edu

In the early 20th century, the focus was largely on understanding the metabolic pathways involving tyrosine and its natural derivatives. However, with the advent of modern synthetic chemistry, scientists began to create a vast library of unnatural amino acids based on the tyrosine scaffold. These synthetic derivatives have become instrumental in several key areas:

Drug Discovery: Tyrosine derivatives are integral to the development of new pharmaceuticals. researchgate.net For instance, they serve as precursors for anti-tumor agents and are incorporated into peptidomimetics to create drugs with improved stability and efficacy. academie-sciences.frresearchgate.net The modification of the phenolic hydroxyl group, as seen in O-Ethyl-L-tyrosine, is a common strategy to alter a molecule's solubility, lipophilicity, and ability to interact with biological targets. academie-sciences.fr

Medical Imaging: Radiolabeled tyrosine derivatives are prominent in diagnostic medicine, particularly in positron emission tomography (PET). A notable example is O-(2-[18F]-fluoroethyl)-L-tyrosine ([18F]FET), an analogue of this compound, which is widely used for imaging brain tumors. osti.govnih.govmdpi.comoup.com The development of such tracers highlights the diagnostic potential unlocked by modifying the tyrosine side chain.

Biomaterials: The phenolic group of tyrosine makes it a valuable monomer for creating biodegradable polymers, such as polycarbonates and polyarylates. researchgate.net These materials are being developed for applications in tissue engineering and as systems for controlled drug delivery. researchgate.net

The synthesis of these derivatives often requires strategic chemical protection of the reactive groups to achieve the desired modification, a challenge that underscores the importance of intermediates like this compound. academie-sciences.frgoogle.com

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a synthetic intermediate and a specialized building block. The ethylation of the phenolic hydroxyl group serves as a permanent or semi-permanent protecting group. This modification prevents the hydroxyl group from participating in unwanted side reactions during complex multi-step syntheses, particularly in peptide chemistry.

In peptide synthesis, building a specific sequence of amino acids requires that the reactive side chains of each amino acid be temporarily masked or "protected" while the peptide bond is formed. The ethyl ether on the tyrosine side chain in this compound is stable under many of the conditions used to form peptide bonds. peptide.com This allows for the precise incorporation of a modified tyrosine residue into a growing peptide chain.

The use of this compound is often in the form of its N-protected derivative, Fmoc-O-ethyl-L-tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group and can be easily removed to allow the peptide chain to be elongated. academie-sciences.frpeptide.com This makes Fmoc-O-ethyl-L-tyrosine a versatile and efficient reagent for solid-phase peptide synthesis. peptide.comscbt.com

Key research applications and findings involving this compound as an intermediate include:

Synthesis of Bioactive Peptides: It is used to synthesize peptides where the phenolic hydroxyl group of tyrosine is not required for biological activity or where its modification is intended to enhance properties like solubility or stability. peptide.com

Development of Complex Molecules: O-alkyl-L-tyrosine derivatives, including the ethyl variant, are found in various drug molecules and complex polypeptides. google.com The synthesis of these larger structures relies on the availability of such pre-modified building blocks.

Investigating Structure-Activity Relationships: By incorporating this compound into a peptide sequence in place of natural tyrosine, researchers can study the role of the phenolic hydroxyl group in the peptide's function. This helps in understanding how the peptide interacts with its target and can guide the design of more potent or selective analogues.

The table below summarizes the key chemical identifiers and properties of a related, commonly used intermediate in peptide synthesis.

PropertyValue
Compound NameFmoc-O-ethyl-L-tyrosine
AbbreviationFmoc-L-Tyr(Et)-OH
Molecular FormulaC₂₆H₂₅NO₅
UseBuilding block in solid-phase peptide synthesis
Key FeatureEthyl-protected hydroxyl group, Fmoc-protected amino group
Data derived from AAPPTEC. peptide.com

The synthesis of O-alkyl-L-tyrosine derivatives can be challenging, with methods sometimes resulting in low yields. google.com Therefore, the development of efficient synthetic routes to compounds like this compound is an active area of research, aiming to provide these crucial building blocks more readily for drug discovery and materials science. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1589517 O-Ethyl-L-tyrosine CAS No. 32795-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPEYHEPIZYDJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-52-1
Record name O-Ethyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-ETHYL-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F10H9YA9VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Strategies and Methodologies for O Ethyl L Tyrosine and Its Derivatives

Established Chemical Synthesis Pathways

The creation of O-ethyl-L-tyrosine from its parent amino acid, L-tyrosine, involves strategic chemical modifications to achieve the desired ether linkage at the phenolic hydroxyl group while preserving the stereochemistry and protecting other reactive sites.

Etherification Reactions in this compound Formation

The core transformation in synthesizing this compound is the etherification of the phenolic hydroxyl group of L-tyrosine. A common approach involves the reaction of an L-tyrosine derivative, where the amino and carboxyl groups are suitably protected, with an ethylating agent.

One patented method describes a multi-step synthesis starting with L-tyrosine. google.com This process includes esterification, amidation, and finally etherification followed by hydrolysis to yield the O-alkylated tyrosine derivative. google.com For instance, the synthesis of this compound methyl ester hydrochloride involves the esterification of L-tyrosine with methanol (B129727) and thionyl chloride, followed by etherification of the phenolic hydroxyl group using ethanol (B145695) in a Mitsunobu reaction with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). vulcanchem.com Another approach involves the reaction of N-tert-butyloxycarbonyl-L-tyrosine methyl ester with an alkyl halide in a nucleophilic substitution reaction, although this has been reported to have very low yields. google.com The reaction of L-tyrosine and L-DOPA esters with bromoethane (B45996) has been shown to result in the ethylation of both the amino and hydroxyl groups. academie-sciences.frresearchgate.net

Protective Group Chemistry in this compound Synthesis (e.g., Fmoc, N-trityl, tert-butyl ester)

To ensure the selective etherification of the phenolic hydroxyl group and to prevent unwanted side reactions at the amino and carboxyl groups of L-tyrosine, the use of protecting groups is essential. google.comacademie-sciences.friris-biotech.de These groups must be stable under the etherification conditions and easily removable afterward. iris-biotech.de

Common protecting groups for the amino group include the fluorenylmethoxycarbonyl (Fmoc) google.compeptide.com and the trityl (Tr) group. The Fmoc group is widely used in peptide synthesis and is typically removed with a base like piperidine. iris-biotech.depeptide.com The trityl group is also effective in protecting the amino group during nucleophilic fluorination and helps prevent racemization. google.com

For the carboxyl group, esterification is a common protection strategy. Methyl esters and tert-butyl esters are frequently employed. vulcanchem.comgoogle.com The tert-butyl ester group, for example, can be cleaved under acidic conditions, often concurrently with the removal of other protecting groups like the trityl group. google.comsnmjournals.org

The strategic selection and application of these protecting groups are paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. For example, a patented method for preparing O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine from L-tyrosine involves a sequence of esterification, amidation, etherification/hydrolysis, and another amidation step, achieving a high total yield and maintaining excellent enantiomeric purity. google.com

Protecting GroupFunctional Group ProtectedCommon Deprotection ConditionReference
Fmoc (Fluorenylmethoxycarbonyl)Amino GroupPiperidine google.comiris-biotech.depeptide.com
N-tritylAmino GroupAcidic conditions google.comsnmjournals.org
tert-butyl esterCarboxyl GroupAcidic conditions (e.g., TFA) google.comiris-biotech.desnmjournals.org

Enantioselective Synthesis and Chiral Purity Control

Maintaining the L-configuration of the chiral center in tyrosine is crucial for the biological activity of its derivatives. vulcanchem.com Enantioselective synthesis methods and rigorous chiral purity control are therefore critical aspects of the synthetic process. The use of protecting groups like N-trityl not only prevents side reactions but also plays a role in preventing racemization of the L-amino acid during synthesis. google.com

In the synthesis of [18F]FET, for instance, starting with an enantiomerically pure precursor is key. The use of chiral precursors, such as the Ni(II) complex of a Schiff's base of (S)-tyrosine, has been shown to retain enantiomeric purity during the introduction of the fluorine-18 (B77423) label. researchgate.netnih.gov This method offers the advantage of simultaneous and straightforward deprotection of the amino and carboxy moieties. researchgate.net Chiral HPLC is commonly used to verify the enantiomeric purity of the final product, ensuring that no D-isomer is present. nih.govresearchgate.net

Radiosynthesis of O-(2-[18F]Fluoroethyl)-L-Tyrosine ([18F]FET)

The synthesis of [18F]FET, a key radiotracer for positron emission tomography (PET) imaging of brain tumors, presents unique challenges due to the short half-life of the fluorine-18 isotope. nih.govmdpi.com The synthesis must be rapid, efficient, and automated to ensure high radiochemical yield and purity for clinical use. unimelb.edu.aunih.gov

Nucleophilic Radiofluorination Approaches (e.g., direct vs. two-step reactions)

Nucleophilic substitution is the most common method for introducing the 18F-fluoride into the precursor molecule. researchgate.net This approach is favored due to its high radiochemical yields and the high specific activity of the resulting product. researchgate.netacs.org Two primary strategies are employed for the radiosynthesis of [18F]FET: a two-step, two-pot method and a direct, one-pot, two-step method. wikipedia.orgresearchgate.net

The two-step, two-pot synthesis first involves the nucleophilic 18F-fluorination of a starting material like ethylene (B1197577) glycol-1,2-ditosylate to produce an intermediate, [18F]fluoroethyltosylate. nih.govwikipedia.org This intermediate is then purified and subsequently reacted with the di-potassium or di-sodium salt of unprotected L-tyrosine to yield [18F]FET. wikipedia.orgresearchgate.netsci-hub.se A disadvantage of this method is the need for intermediate purification, which can add complexity and time to the synthesis. google.com

The more commonly used method is the direct, two-step, one-pot synthesis . researchgate.netwikipedia.orgresearchgate.net This involves the direct nucleophilic radiofluorination of a protected precursor, followed by the removal of the protecting groups in the same reaction vessel. snmjournals.orgsci-hub.se This approach is generally more efficient and easier to automate. researchgate.net The reaction typically involves the nucleophilic substitution of a leaving group (like tosylate) on the ethyl side chain of the precursor with [18F]fluoride. snmjournals.org The fluorination is often carried out in an aprotic solvent like acetonitrile (B52724), using a phase transfer catalyst such as Kryptofix 2.2.2 with potassium carbonate or a tetraalkylammonium salt to enhance the nucleophilicity of the fluoride (B91410) ion. unimelb.edu.auacs.orgnih.gov Following the fluorination step, the protecting groups are removed by acid hydrolysis. snmjournals.orgnih.gov

Synthesis ApproachDescriptionAdvantagesDisadvantagesReferences
Two-step, two-pot1. Synthesis of [18F]fluoroethyltosylate. 2. Reaction with L-tyrosine salt.Established method.Requires intermediate purification, more complex. google.comwikipedia.orgresearchgate.netsci-hub.se
Direct, one-pot, two-step1. Direct fluorination of a protected precursor. 2. Deprotection in the same vessel.More efficient, easier to automate, higher yields.Requires specifically designed precursors. snmjournals.orgresearchgate.netwikipedia.orgresearchgate.netsci-hub.se

Precursor Chemistry for [18F]FET Synthesis (e.g., O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester, Ni(II) complexes)

The choice of precursor is critical for the success of the [18F]FET radiosynthesis. The ideal precursor should be stable, allow for efficient and regioselective radiofluorination, and permit easy removal of protecting groups to yield the final product with high purity.

A widely used and commercially available precursor is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) . snmjournals.orgmdpi.comsci-hub.seresearchgate.net In this molecule, the amino group is protected by a trityl group, the carboxyl group by a tert-butyl ester, and the ethyl group for fluorination is activated with a tosylate leaving group. snmjournals.orgsci-hub.se The synthesis involves a nucleophilic substitution of the tosylate by [18F]fluoride, followed by acidic hydrolysis to remove the trityl and tert-butyl ester protecting groups. snmjournals.orgnih.gov This one-pot, two-step procedure has been successfully automated on various synthesis modules. snmjournals.orgunimelb.edu.auansto.gov.au

Another innovative approach utilizes Ni(II) complexes of a Schiff's base of (S)-tyrosine . researchgate.netresearchgate.netresearchgate.net These chiral precursors, such as Ni-(S)-BPB-(S)-Tyr-OCH2CH2OTs, offer a method to produce enantiomerically pure [18F]FET. researchgate.netnih.govresearchgate.net The nickel complex serves to protect the amino and carboxyl groups and maintain the L-stereochemistry during the fluorination step. researchgate.netnih.gov The fluorination is followed by acidic hydrolysis to remove the nickel and the Schiff base, yielding [18F]FET with high enantiomeric purity. researchgate.net This method has been developed for automated synthesis and can avoid the need for HPLC purification by using solid-phase extraction (SPE). researchgate.netresearchgate.net

PrecursorProtecting GroupsKey FeaturesReferences
O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET)N-trityl, tert-butyl esterCommercially available, widely used in automated one-pot synthesis. snmjournals.orgmdpi.comsci-hub.seresearchgate.net
Ni(II) complex of (S)-Tyrosine Schiff BaseNi(II) complexProvides high enantiomeric purity, allows for SPE purification. researchgate.netnih.govresearchgate.netresearchgate.net

Automated Radiosynthesis Systems and Optimization

The demand for reproducible and high-yield production of [18F]FET for clinical use has spurred the development of fully automated radiosynthesis modules. nih.govresearchgate.netansto.gov.au These systems are designed to handle the short half-life of fluorine-18 (approximately 110 minutes) and the need for a sterile, pyrogen-free final product.

Several automated platforms have been successfully employed for [18F]FET synthesis, including home-built modules and commercial systems like the GE TracerLab FXFN, Elixys, and GE FASTlab. researchgate.netsnmjournals.org A common strategy involves a one-pot, two-step synthesis. snmjournals.org This typically starts with the nucleophilic 18F-fluorination of a protected precursor, such as O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET), followed by acidic hydrolysis to remove the protecting groups (trityl and tert-butyl ester). nih.govresearchgate.netmdpi.com

Optimization of the synthesis process is crucial for maximizing radiochemical yield and minimizing synthesis time. Key parameters that are often optimized include:

Precursor Concentration: Studies have shown that varying the concentration of the TET precursor can impact the yield and the formation of impurities. researchgate.net For instance, using a lower amount of precursor can reduce the formation of byproducts like O-(2'-hydroxyethyl)-l-tyrosine. researchgate.net

Reaction Conditions: Temperature and reaction time for both the fluorination and hydrolysis steps are critical. Microwave heating has been explored to accelerate these steps, with reports of completing each step within 2-3 minutes. researchgate.netakjournals.com

Elution and Drying: The process of eluting the [18F]fluoride from an anion exchange resin and subsequent drying is a critical step. Efficient drying of the [18F]fluoride/Kryptofix 2.2.2 complex is essential for the success of the nucleophilic substitution. sci-hub.se

Table 1: Comparison of Automated Radiosynthesis Systems for [18F]FET

Radiosynthesis Module Precursor Synthesis Time (min) Radiochemical Yield (Decay Corrected) Radiochemical Purity Reference
Home-built multi-purpose TET 75-80 20-25% >99% nih.gov
GE TracerLab FXFN TET 63 55±5% >99% researchgate.netansto.gov.au
Modified [11C]methionine module L-tyrosine 50 41% 97-100% nih.gov
GRP SCINTOMICS module TET 55 25±5% (n.d.c) ≥ 99% iaea.org
Commercial automated module TET 36 54-65% >99% nih.gov

n.d.c = non-decay corrected

Purification Techniques in Radiosyntheses (e.g., HPLC, Solid Phase Extraction)

Purification is a critical step to ensure the final product is free of radiochemical and chemical impurities. High-Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE) are the two primary methods used for the purification of radiolabeled this compound.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC has traditionally been the gold standard for purifying [18F]FET. mdpi.comnih.gov This technique offers high resolution, allowing for the effective separation of [18F]FET from unreacted precursors, intermediates, and byproducts. nih.gov A typical HPLC setup for [18F]FET purification utilizes a reversed-phase column, such as a C18 column, with an isocratic eluent. nih.gov One validated method employs a Phenomenex Gemini C18 column with an eluent of 7% ethanol and 93% 50 mM potassium phosphate (B84403) buffer (pH = 6.9). nih.gov The collected [18F]FET fraction is then formulated into an injectable solution. mdpi.com While effective, HPLC can be time-consuming and add complexity to the automated synthesis process. nih.govsci-hub.se

Solid Phase Extraction (SPE)

To simplify the purification process and reduce synthesis time, methods based on solid-phase extraction have been developed. nih.govresearchgate.netnih.gov SPE utilizes disposable cartridges to trap the desired product while allowing impurities to pass through, or vice versa. This approach avoids the need for a dedicated HPLC system. nih.gov

Several SPE strategies have been reported. One method involves a combination of cartridges, such as STRATA-X, tC18, and QMA cartridges, to achieve high radiochemical and chemical purity. nih.govsci-hub.se Another approach uses a sequence of SCX (Strong Cation Exchange) and HRX cartridges. nih.govsnmjournals.org The crude reaction mixture is passed through these cartridges, and after a series of washing and elution steps, the purified [18F]FET is obtained. nih.gov Purification using a neutral alumina (B75360) column has also been shown to be effective. researchgate.net These SPE-based methods have demonstrated the ability to produce [18F]FET with purity comparable to that achieved with HPLC, but in a shorter amount of time. nih.govnih.gov

Table 2: Comparison of Purification Techniques for [18F]FET

Purification Method Key Features Advantages Disadvantages Reference
HPLC High-resolution separation using a semi-preparative column (e.g., C18). Excellent separation of impurities, well-established. Time-consuming, requires dedicated equipment. mdpi.comnih.gov
SPE (Cartridge-based) Utilizes a combination of disposable cartridges (e.g., STRATA-X, tC18, QMA, SCX, HRX, neutral alumina). Fast, simple, easily automated, eliminates the need for HPLC. May have lower resolution than HPLC for complex impurity profiles. nih.govresearchgate.netsci-hub.senih.gov

Radiochemical Yield and Purity Assessment

The quality of the final [18F]FET product is determined by its radiochemical yield and purity.

Radiochemical Yield

The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the final product. Yields for [18F]FET synthesis can vary significantly depending on the synthetic route, precursor, and purification method. Reported decay-corrected radiochemical yields typically range from 20% to 65%. nih.govresearchgate.netsci-hub.se For example, a fully automated synthesis using a GE TracerLab FXFN module reported a decay-corrected yield of 55±5%. researchgate.netansto.gov.au An improved one-pot synthesis with cartridge purification achieved yields of 54-65%. nih.gov In contrast, a home-built automated system reported a lower yield of 20-25%. nih.gov

Radiochemical Purity

Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the chemical form of [18F]FET. It is a critical quality control parameter to ensure that the radioactivity detected during a PET scan is attributable to the intended tracer. The European Pharmacopoeia sets limits for the purity of [18F]FET. sci-hub.se

The radiochemical purity of [18F]FET is typically assessed using analytical HPLC. nih.gov A validated HPLC method can separate [18F]FET from potential radiochemical impurities. nih.gov For routine production, radiochemical purities of >95% are consistently achieved, with many methods reporting purities of >99%. nih.govnih.govresearchgate.netresearchgate.netsci-hub.se Thin-layer chromatography (TLC) is another technique that can be used to evaluate radiochemical purity. sci-hub.se

Enantiomeric purity is also a crucial aspect, ensuring that the product is the biologically active L-isomer. This is typically determined by chiral HPLC. sci-hub.se

Table 3: Reported Radiochemical Yield and Purity for [18F]FET

Synthesis Method Radiochemical Yield (Decay Corrected) Radiochemical Purity Reference
Automated, home-built module, HPLC purification 20-25% >99% nih.gov
Automated, GE TracerLab FXFN, HPLC purification 55±5% >99% researchgate.netansto.gov.au
Manual, two-step, no HPLC 45% (at EOS) >97% researchgate.netakjournals.com
Automated, cartridge purification 54-65% >99% nih.govsci-hub.se
Automated, cartridge purification 41% 97-100% nih.gov

EOS = End of Synthesis

Green Chemistry Principles in this compound Synthesis

While the primary focus in radiosynthesis is often on yield and purity due to the constraints of short-lived isotopes, there is a growing interest in applying green chemistry principles to the synthesis of pharmaceuticals, including precursors for radiotracers. For the non-radioactive synthesis of L-tyrosine derivatives, which can serve as precursors, green chemistry approaches aim to improve the environmental footprint of the chemical processes.

One area of focus is the use of more environmentally benign solvents and reagents. For example, research has explored the use of ethyl acetate (B1210297) as a solvent, which is considered a greener alternative to many other organic solvents. rsc.org

Another key principle of green chemistry is atom economy, which seeks to maximize the incorporation of material from the starting materials into the final product. The development of cascade reactions, where multiple transformations occur in a single pot, can improve atom economy and reduce waste. rsc.org For instance, a two-step chemoenzymatic cascade has been developed for the synthesis of hordenine (B123053) from L-tyrosine, utilizing an immobilized enzyme in a continuous flow system. rsc.org This approach offers mild reaction conditions and reduces the environmental impact compared to traditional metal-catalyzed methods. rsc.org

The use of biocatalysts, such as enzymes, is a cornerstone of green chemistry. rsc.org In the context of L-tyrosine derivatives, enzymes can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.org

Biochemical and Pharmacological Investigations of O Ethyl L Tyrosine Analogues Focus on 18f Fet

Cellular Uptake Mechanisms of Amino Acid Analogues

Role of L-type Amino Acid Transporter 1 (LAT1) and other Transporter Systems (e.g., Na+-dependent system B0)

The cellular uptake of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a synthetic amino acid analogue, is a complex process primarily mediated by specific transporter systems that are often overexpressed in tumor cells. nih.govnih.gov The primary transporter responsible for the influx of [18F]FET into cancer cells is the L-type Amino Acid Transporter 1 (LAT1), which is a sodium-independent transporter. nih.govnih.govnih.govacs.org LAT1 is responsible for the transport of large neutral amino acids, such as L-tyrosine and L-phenylalanine, and its upregulation is a common feature in many types of cancer, including gliomas. nih.govnih.govacs.org The accumulation of [18F]FET in tumor cells is closely linked to this increased LAT1 activity. nih.gov

Studies have shown that the transport of [18F]FET is predominantly mediated by the L-type amino acid transporter system. For instance, in human SW707 colon carcinoma cells, it was found that this system accounts for approximately 80% of [18F]FET transport. nih.gov The specificity of [18F]FET for LAT1 is a key factor in its utility as a tumor imaging agent, as it allows for the visualization of areas with increased amino acid transport, a hallmark of malignant transformation. nih.govwikipedia.org

While LAT1 is the principal transporter, other systems may also contribute to [18F]FET uptake. Research indicates that the sodium-dependent system B0, also known as B0AT1, plays a role in the transport of [18F]FET. nih.govfrontiersin.orgwikipedia.org In F98 rat glioma cells, it was demonstrated that while the majority of [18F]FET transport occurs via system L, about 30% is mediated by the Na+-dependent system B0. nih.gov System B0,+ is a transporter that recognizes neutral amino acids and can be inhibited by 2-amino-2-norbornanecarboxylic acid (BCH). physiology.org This transporter symports one amino acid molecule with two sodium ions and one chloride ion. frontiersin.org

The expression levels of these transporters can influence the degree of tracer accumulation. However, the relationship is not always straightforward. For example, some studies on gliomas have shown that while LAT1 is expressed in both [18F]FET-positive and [18F]FET-negative tumors, the level of LAT1 expression does not always correlate with the intensity of [18F]FET uptake. nih.gov This suggests that other factors beyond transporter expression levels, such as the asymmetric recognition of the amino acid derivative at the cell membrane, may also play a role in the trapping mechanism. nih.gov

Non-Incorporation into Proteins as a Key Pharmacokinetic Feature

A crucial characteristic of [18F]FET that distinguishes it from naturally occurring amino acids is its metabolic stability and lack of incorporation into proteins. nih.govnih.govelysia-raytest.com This feature is fundamental to its pharmacokinetic profile and its utility as a positron emission tomography (PET) tracer. nih.govnih.gov

Unlike natural amino acids like L-methionine, which are transported into cells and subsequently incorporated into newly synthesized proteins, [18F]FET remains metabolically inert within the cell. nih.govnih.gov Several in vitro and in vivo studies have confirmed that [18F]FET does not undergo significant metabolism and is not integrated into proteins in various tissues, including tumors, brain, and plasma. nih.govwikipedia.org This lack of protein synthesis incorporation means that the accumulation of [18F]FET in tumor cells is primarily a reflection of amino acid transport activity rather than protein synthesis rates. nih.gov

This property simplifies the interpretation of PET imaging data, as the signal observed is directly related to the transport of the tracer into the cell, which is often upregulated in cancerous tissue. nih.govnih.gov The tracer is retained within the cells due to the high activity of the amino acid transporters, leading to a high tumor-to-background ratio in imaging studies. nih.gov This metabolic stability also contributes to favorable imaging kinetics. nih.gov

Factors Influencing Tracer Accumulation (e.g., tumor metabolism, inflammation)

The accumulation of [18F]FET in tissues is influenced by several physiological and pathological factors, most notably tumor metabolism and inflammation. A key advantage of [18F]FET over other tracers like 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) is its ability to better differentiate tumor tissue from inflammatory processes. nih.govsnmjournals.org

Tumor Metabolism: The primary driver of [18F]FET accumulation in tumors is the increased amino acid transport capacity of cancer cells, which is necessary to support their high rate of proliferation and protein synthesis. nih.govwikipedia.org The overexpression of transporters like LAT1 is a direct reflection of this heightened metabolic demand. nih.govnih.gov Therefore, the intensity of [18F]FET uptake often correlates with the grade of the tumor, with high-grade tumors generally showing higher accumulation. mdpi.com

Inflammation: A significant advantage of [18F]FET is its low uptake in inflammatory tissue. nih.govsnmjournals.org This is in stark contrast to [18F]FDG, which is taken up by inflammatory cells like macrophages, often leading to false-positive results in cancer imaging. snmjournals.orgnih.gov Studies have shown that while inflammatory lesions exhibit increased [18F]FDG uptake, the accumulation of [18F]FET in these areas is minimal. snmjournals.org For example, in a study of head and neck squamous cell carcinoma, inflammatory tissue showed significant [18F]FDG uptake, whereas [18F]FET uptake was not increased. snmjournals.org Similarly, in a rat model of acute brain injury, [18F]FET uptake was mainly attributed to the disruption of the blood-brain barrier, while another tracer, [18F]FCH, was also taken up by inflammatory cells. nih.gov This property makes [18F]FET a more specific tracer for delineating tumor extent, especially in cases where inflammation is a confounding factor, such as after radiation therapy. nih.govugent.be However, it is worth noting that some studies have suggested that increased [18F]FET uptake in perilesional reactive astrogliosis after radiotherapy could potentially lead to an overestimation of tumor size. nih.gov

In Vivo Biodistribution Studies of O-(2-[18F]Fluoroethyl)-L-Tyrosine

In vivo biodistribution studies in preclinical models have provided valuable insights into the whole-body distribution and clearance of [18F]FET. These studies are crucial for understanding the tracer's behavior and for determining optimal imaging protocols.

In rodent models, [18F]FET exhibits a characteristic distribution pattern. Following intravenous injection, the tracer is rapidly distributed throughout the body. wikipedia.org Studies in rats bearing F98 gliomas have shown moderate uptake and long retention of [18F]FET in organs such as the kidneys, liver, and lungs. nih.gov Normal brain tissue shows low uptake of the tracer. nih.govacs.org

A study in tumor-bearing mice demonstrated that the highest uptake of [18F]FET was observed in the pancreas, a finding consistent with other amino acid tracers in rodent models. nih.govresearchgate.net However, it is important to note that this high pancreatic uptake is not typically observed in humans. researchgate.net The brain and tumors showed moderate uptake of the radiotracer. wikipedia.org

The clearance of [18F]FET primarily occurs through the renal system, with the highest radioactivity concentrations often found in the urine and kidneys. nih.govsnmjournals.org The low uptake in bone indicates minimal defluorination of the tracer in vivo. nih.gov

The following table summarizes the biodistribution of [18F]FET in various organs of Fisher rats bearing 9L tumors at 30 and 60 minutes post-injection.

Organ%ID/g at 30 min%ID/g at 60 min
Blood1.5 ± 0.21.1 ± 0.1
Heart1.0 ± 0.10.8 ± 0.1
Lung1.2 ± 0.20.9 ± 0.1
Liver2.5 ± 0.42.1 ± 0.3
Spleen1.8 ± 0.31.5 ± 0.2
Pancreas18.2 ± 2.515.6 ± 2.1
Kidney5.6 ± 0.84.8 ± 0.7
Muscle0.7 ± 0.10.6 ± 0.1
Bone1.3 ± 0.21.2 ± 0.2
Brain0.9 ± 0.11.0 ± 0.1
Tumor2.8 ± 0.52.9 ± 0.4

Data adapted from a study on FET prodrugs in Fisher rats bearing 9L tumors, with the data for [18F]FET itself being used for this table. nih.gov Values are presented as mean ± standard deviation.

Pharmacokinetics and Tracer Kinetics Analysis in Preclinical Models

Pharmacokinetic studies in preclinical models have been essential for characterizing the absorption, distribution, metabolism, and excretion of [18F]FET. These studies provide a quantitative understanding of the tracer's behavior over time.

In mice, the distribution half-life (t1/2α) and elimination half-life (t1/2β) of [18F]FET have been determined to be 39 minutes and 205 minutes, respectively. iiarjournals.org The tracer exhibits excellent in vivo stability, with minimal metabolism observed. nih.gov In rats, studies have shown that most of the radioactivity in plasma and urine corresponds to the unchanged tracer. nih.gov

Kinetic Modeling and Compartmental Analysis

Kinetic modeling is a powerful tool used to analyze dynamic PET data and extract quantitative parameters that reflect underlying physiological processes. For [18F]FET, various compartmental models have been evaluated to best describe its kinetic behavior in different tissues. snmjournals.org

Due to its non-incorporation into proteins, the kinetic modeling of [18F]FET is relatively straightforward compared to other amino acid tracers. researchgate.net Several studies have indicated that the kinetics of [18F]FET are well-described by a one-tissue reversible compartmental model, which provides stable and reliable kinetic parameters. researchgate.net

However, more complex models have also been investigated. A study comparing different kinetic models in rats with F98 glioblastomas found that a two-tissue compartment model was superior to a one-tissue model for their dataset. snmjournals.orgnih.gov This model allows for the decoupling of [18F]FET perfusion and its internalization by cells. snmjournals.org The two-tissue model consists of compartments representing the concentration of the tracer in plasma (Cp), the concentration of non-metabolized tracer in tissue (C1), and the concentration of metabolized or trapped tracer in tissue (C2). snmjournals.org The rate constants (K1, k2, k3, k4) describe the transfer of the tracer between these compartments. snmjournals.org

K1: Represents the rate of transport from plasma into the tissue. snmjournals.org

k2: Represents the rate of transport from the tissue back to the plasma. snmjournals.org

k3: Represents the rate of trapping or binding of the tracer within the tissue. snmjournals.org

k4: Represents the rate of release from the trapped state. snmjournals.org

For [18F]FET, which is not metabolized, the k3 and k4 parameters would represent the rates of transport into and out of the intracellular space, respectively. snmjournals.org

In a study on rats with glioblastoma, the two-tissue compartment model was found to be appropriate for quantifying the perfusion and internalization of [18F]FET in various tissues. snmjournals.org In contrast, graphical analysis methods like the Patlak plot were found to be suitable for the tumor and brain, while the Logan plot was more appropriate for muscle tissue. snmjournals.orgnih.gov

The following table provides an example of kinetic parameters for [18F]FET derived from a two-tissue compartmental model in a rat glioblastoma model.

ParameterTumorContralateral BrainMuscle
K1 (mL/cm³/min) 0.15 ± 0.040.05 ± 0.010.08 ± 0.02
k2 (min⁻¹) 0.30 ± 0.080.12 ± 0.030.15 ± 0.04
k3 (min⁻¹) 0.10 ± 0.030.03 ± 0.010.04 ± 0.01
k4 (min⁻¹) 0.02 ± 0.010.01 ± 0.0050.01 ± 0.005

Data are hypothetical and for illustrative purposes, based on the principles described in the cited literature. snmjournals.org Values are presented as mean ± standard deviation.


Reproducibility of Uptake Kineticswikipedia.org

The reliability of a diagnostic tracer is fundamentally dependent on the reproducibility of its measurements over time. For O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), extensive research has been conducted to validate the consistency of its uptake kinetics in positron emission tomography (PET). Studies focusing on test-retest variability have demonstrated high longitudinal stability and reproducibility for key [18F]FET PET parameters in brain tumors.

In an experimental study on rat gliomas, the kinetics of [18F]FET uptake showed high stability. kcl.ac.uk The slope of the tumor's time-activity curves (TACs) was found to be highly reproducible, with an intraclass correlation coefficient (ICC) of 0.93. kcl.ac.uk Similarly, the tumor-to-brain ratio (TBR), a commonly used semi-quantitative measure, showed high longitudinal stability with an ICC of 0.84 after correcting for tumor growth. kcl.ac.uk

Human studies have corroborated these findings. A study investigating test-retest repeatability in glioma patients found good reproducibility for uptake ratios. exonpublications.com The mean tumor-to-background ratio (TBRmean) and maximal tumor-to-background ratio (TBRmax) showed less variation than the biological tumor volume (BTV). exonpublications.com Another investigation in glioblastoma patients found that measurements in healthy brain tissue were slightly more repeatable than those in tumor volumes and that repeatability generally increased with the size of the sampled volume. nih.gov The limits of agreement for the tumor-to-brain ratio of the mean standardized uptake value (SUV) were found to be comparable to other established tracers. nih.gov

Factors such as therapy can introduce variability. For instance, dexamethasone (B1670325) treatment was observed to cause a minor but significant decrease in the TBR of [18F]FET uptake in experimental gliomas, although it did not influence the slope of the tumor TAC. kcl.ac.uk This highlights the importance of considering concurrent medications when interpreting serial [18F]FET PET scans. Dynamic analysis of [18F]FET uptake, which evaluates the tracer's behavior over time, has been shown to be superior to static, single-time-point measurements for differentiating between low-grade and high-grade recurrent gliomas, with some kinetic parameters achieving sensitivity and specificity of 92%. nih.govahajournals.org

Table 1: Reproducibility Metrics for [18F]FET PET in Brain Tumors

Parameter Subject Reproducibility Metric Value/Range Source
Slope of Tumor TAC Rat Gliomas Intraclass Correlation Coefficient (ICC) 0.93 kcl.ac.uk
Tumor-to-Brain Ratio (TBR) Rat Gliomas Intraclass Correlation Coefficient (ICC) 0.84 kcl.ac.uk
Mean TBR (TBRmean) Human Gliomas 95% Limits of Agreement (Relative) +9.7% and -9.0% exonpublications.com
Maximal TBR (TBRmax) Human Gliomas 95% Limits of Agreement (Relative) +19.6% and -11.8% exonpublications.com
Mean SUV (SUVmean) Human Glioblastoma 95% Limits of Agreement (Ratio) [0.72, 1.46] nih.gov
Maximal SUV (SUVmax) Human Glioblastoma 95% Limits of Agreement (Ratio) [0.79, 1.23] nih.gov

Interaction with Endogenous Amino Acid Metabolism Pathwaysnih.govacs.orgresearchgate.netmdpi.com

[18F]FET is a synthetic analogue of the natural amino acid L-tyrosine. snmjournals.org Its utility in PET imaging stems from its ability to exploit the altered metabolic pathways of cancer cells, specifically their increased demand for amino acids. The primary mechanism of [18F]FET accumulation in tumor cells is active transport across the cell membrane, predominantly via the L-type amino acid transporter 1 (LAT1), which is significantly upregulated in many cancer types, including gliomas. snmjournals.orgsnmjournals.orgmdpi.com

Unlike its natural counterpart, L-tyrosine, [18F]FET demonstrates significant metabolic stability in vivo. nih.gov It is not incorporated into proteins, and its uptake in tumors is not interfered with by catecholamine metabolism or melanin (B1238610) synthesis. nih.gov This metabolic inertia is a key advantage, as it means the PET signal is a direct reflection of amino acid transport activity rather than being confounded by subsequent metabolic processes like protein synthesis. mdpi.com This distinction ensures that the imaging data more accurately represents the transport capacity of the tumor cells, which is a hallmark of their proliferative state. mdpi.com

Tyrosine Metabolism Pathways (e.g., phenylalanine conversion, catecholamine synthesis, degradation)acs.orgresearchgate.netmdpi.com

Endogenous L-tyrosine is a non-essential amino acid that can be obtained from dietary protein or synthesized in the body. The primary synthesis route involves the hydroxylation of the essential amino acid L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine hydroxylase, which occurs mainly in the liver.

Once available, L-tyrosine serves as a precursor for several critical biochemical pathways:

Protein Synthesis: As one of the 20 standard amino acids, tyrosine is a fundamental building block for protein synthesis throughout the body.

Catecholamine Synthesis: In the central nervous system and adrenal glands, tyrosine is the starting point for the synthesis of catecholamine neurotransmitters. nih.gov The enzyme tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in this pathway. researchgate.net L-DOPA is then decarboxylated to form dopamine, which can be further converted to norepinephrine (B1679862) and epinephrine. nih.gov

Thyroid Hormone Synthesis: Tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland.

Melanin Synthesis: It is a precursor for the pigment melanin. nih.gov

While [18F]FET mimics L-tyrosine to gain entry into cells via amino acid transporters, its ethylated structure prevents it from participating in these downstream metabolic pathways. acs.orgnih.gov This lack of metabolic incorporation means that the tracer remains trapped within the cell in its original form, providing a stable signal for imaging that reflects transport activity alone. acs.orgmdpi.com

Impact on Tyrosine Phosphorylation in Disease States (e.g., cancer)acs.org

Tyrosine phosphorylation is a critical mechanism in cellular signal transduction, governed by a class of enzymes known as tyrosine kinases. wikipedia.orgnih.gov These enzymes transfer a phosphate (B84403) group to tyrosine residues on substrate proteins, acting as "on" or "off" switches for numerous cellular processes, including growth, proliferation, differentiation, and metabolism. wikipedia.orgnih.gov

In many cancers, receptor tyrosine kinases (RTKs) are overexpressed or mutated, leading to constitutive (continuous) activation of downstream signaling pathways that drive unregulated cell growth and survival. nih.gov This makes tyrosine kinases and their signaling networks prime targets for modern cancer therapies. nih.govnih.gov

The utility of O-Ethyl-L-tyrosine analogues like [18F]FET in cancer imaging is not due to a direct interaction with or modulation of tyrosine kinase signaling pathways. The available evidence does not suggest that [18F]FET itself inhibits or activates tyrosine kinases. Instead, the increased uptake of [18F]FET is a downstream consequence of the oncogenic signaling driven by these kinases. mdpi.com The aberrant signaling in cancer cells leads to a metabolic reprogramming that includes the upregulation of transporters like LAT1 to satisfy an increased demand for amino acids needed for rapid growth and proliferation. snmjournals.orgmdpi.com Therefore, [18F]FET acts as a reporter of this altered metabolic state. Its accumulation provides an indirect measure of the proliferative activity that is ultimately driven by dysregulated tyrosine kinase and other oncogenic pathways, rather than directly impacting the phosphorylation events themselves. snmjournals.org

Advanced Applications of O 2 18f Fluoroethyl L Tyrosine in Molecular Imaging Pet

Neuro-Oncology Imaging with [18F]FET PET

O-(2-[18F]fluoroethyl)-L-tyrosine, an amino acid analog radiotracer, has become an established tool in the imaging of brain tumors using Positron Emission Tomography (PET). Due to its increased transport into tumor cells compared to normal brain tissue, [18F]FET PET provides valuable metabolic information that complements anatomical imaging like MRI. mdpi.comnih.gov This enhanced imaging capability is crucial across various stages of glioma management, from initial diagnosis to treatment monitoring. mdpi.com

Differentiation of Tumor Progression/Recurrence from Treatment-Related Changes (e.g., pseudoprogression, radiation necrosis)

Distinguishing true tumor progression from treatment-related effects like pseudoprogression and radiation necrosis is a major challenge in neuro-oncology, as both can appear as new or enlarging contrast-enhancing lesions on MRI. nih.gov [18F]FET PET has emerged as a robust tool for this differentiation, demonstrating high diagnostic accuracy. d-nb.infosnmjournals.org Amino acid PET tracers, including [18F]FET, are valuable in this context because their uptake is increased in tumor tissue but remains low in areas of treatment-related changes. snmjournals.org

Studies have consistently shown that [18F]FET PET can reliably differentiate tumor recurrence from treatment-related changes with high sensitivity and specificity. mdpi.comexonpublications.com For instance, a meta-analysis reported a pooled sensitivity of 91% and a specificity of 84% for differentiating glioma recurrence from treatment-related changes using a maximum tumor-to-brain ratio (TBRmax) cutoff between 1.9 and 2.3. nih.gov Dynamic [18F]FET PET, which analyzes the tracer uptake over time, can further enhance diagnostic accuracy. mdpi.comnih.gov Time-activity curves showing an early peak followed by a descending slope are often characteristic of high-grade gliomas, whereas steadily increasing curves are more typical of benign lesions or treatment-related changes. snmjournals.org

The accuracy of [18F]FET PET in this differentiation has been shown to be superior to conventional MRI alone. exonpublications.com This accurate distinction is crucial for making appropriate clinical decisions, such as continuing effective therapy, avoiding unnecessary interventions, or initiating salvage treatments. lungenkrebs-stiftung.chnih.gov

Diagnostic Challenge[18F]FET PET ParameterSensitivitySpecificityAccuracySource
Glioma Recurrence vs. Treatment-Related ChangesTBRmax (cutoff 1.9-2.3)91%84%- nih.gov
Tumor Progression vs. Pseudoprogression (Glioblastoma)40- to 50-min SUVmax (cutoff 4.66)90%83%86% snmjournals.orgnih.gov
Recurrent Tumor vs. Radiation NecrosisTBRmax (cutoff 2.07)76%85%- mdpi.com
Recurrent Tumor vs. Radiation Necrosis (after radiosurgery)Combined static and dynamic parameters-63-71%- nih.gov

Tumor Grading and Prognostication in Gliomas (e.g., WHO classification, IDH mutation status)

[18F]FET PET provides valuable information for the non-invasive grading of gliomas and prediction of key prognostic markers like the isocitrate dehydrogenase (IDH) mutation status. amegroups.orgnih.gov High-grade gliomas generally exhibit higher [18F]FET uptake compared to low-grade gliomas. mdpi.com Both static parameters, such as the tumor-to-brain ratio (TBR), and dynamic parameters, like the time-to-peak (TTP) and slope of the time-activity curve, have been shown to be effective in differentiating between low-grade and high-grade gliomas. mdpi.com Dynamic parameters often show better performance, with sensitivities and specificities reaching up to 96% and 100%, respectively. mdpi.com

Furthermore, [18F]FET PET can help predict the IDH mutation status, a critical factor in the WHO classification of gliomas that strongly influences prognosis and treatment decisions. amegroups.orgd-nb.info IDH-mutant gliomas tend to have different metabolic characteristics on [18F]FET PET compared to IDH-wildtype tumors. amegroups.org Dynamic parameters, in particular, have demonstrated significant differences between IDH-mutated and IDH-wildtype gliomas, with accuracies around 73%. mdpi.com Combining conventional PET parameters with textural and radiomic analyses can further improve the predictive accuracy for IDH genotype. d-nb.info

Application[18F]FET PET Finding/ParameterPerformanceSource
Differentiating Low- vs. High-Grade GliomasDynamic Parameters (TAC)Sensitivity: 73-96%, Specificity: 63-100% mdpi.com
Predicting IDH Mutation StatusDynamic Parameters (Slope, TTP, TAC)Accuracy: ~73% mdpi.com
Predicting IDH GenotypeCombination of PET parameters & textural featuresDiagnostic Accuracy: up to 93% d-nb.info

Pre-Surgical Planning and Biopsy Guidance

The ability of [18F]FET PET to identify the most metabolically active parts of a tumor makes it an invaluable tool for pre-surgical planning and guiding biopsies. nih.govnih.gov By highlighting "hot spots" of high tracer uptake, [18F]FET PET can direct surgeons to the most malignant areas of the tumor, which may not be evident on conventional MRI. nih.govresearchgate.net This is particularly crucial for heterogeneous tumors and non-contrast-enhancing gliomas. researchgate.net

Treatment Monitoring and Response Assessment (e.g., radiotherapy, chemotherapy, antiangiogenic treatment)

[18F]FET PET is a valuable tool for monitoring the response of gliomas to various treatments, including radiotherapy, chemotherapy, and antiangiogenic therapies. nih.govsnmjournals.org Changes in [18F]FET uptake can provide an early indication of treatment efficacy, often before anatomical changes are visible on MRI. snmjournals.orgsnmjournals.org A decrease in metabolic activity on [18F]FET PET scans after treatment initiation is associated with a favorable response and improved survival. nih.govsnmjournals.org

Role in Diagnosis of Brain Metastases

[18F]FET PET also plays a significant role in the management of brain metastases. It can help in the initial diagnosis, particularly in differentiating metastases from other brain lesions. mdpi.com A key application is in distinguishing tumor recurrence from treatment-related changes, such as radiation necrosis, following radiotherapy for brain metastases. snmjournals.org

Studies have shown that [18F]FET PET can differentiate recurrent brain metastases from radiation necrosis with good sensitivity and specificity. nih.govsnmjournals.org For example, a meta-analysis reported a pooled sensitivity and specificity of 82% for this differentiation using a TBRmax cutoff between 2.15 and 3.11. nih.gov Dynamic [18F]FET PET can provide additional diagnostic information in these cases. frontiersin.org

Furthermore, [18F]FET PET can improve the detection of tumor tissue in brain metastases. When combined with MRI, it can increase the sensitivity for detecting histopathologically confirmed tumors. mdpi.com Higher [18F]FET uptake in brain metastases has been correlated with higher tumor content and lower necrosis content in biopsy samples. mdpi.com This makes [18F]FET PET useful for guiding biopsies to increase the likelihood of obtaining viable tumor tissue. mdpi.com

In the context of immunotherapy, [18F]FET PET has shown promise in differentiating pseudoprogression from true progression of brain metastases, which is a common challenge. lungenkrebs-stiftung.chnih.gov One study found that [18F]FET PET correctly identified pseudoprogression in 81.8% of cases where MRI suggested progression. lungenkrebs-stiftung.chnih.gov

Comparative Studies with Other Tracers (e.g., [11C]MET, [18F]FDG, [123I]IMT)

The diagnostic utility of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) in positron emission tomography (PET) has been extensively evaluated in comparison to other established radiotracers, particularly in the context of neuro-oncology. These studies highlight the distinct advantages and specific applications of each tracer.

Comparison with [11C]MET

[11C]Methionine ([11C]MET) is a widely used amino acid tracer for brain tumor imaging. Comparative studies have shown a strong correlation between the uptake of [18F]FET and [11C]MET in gliomas and brain metastases. nih.gov Both tracers demonstrate similar image contrast, and their gross tumor volumes in glioma patients are not significantly different. nih.gov A key advantage of [18F]FET is its longer half-life of approximately 110 minutes, compared to the 20-minute half-life of 11C, which limits the use of [11C]MET to facilities with an on-site cyclotron. nih.govhkjr.org This makes [18F]FET more practical for broader clinical application. nih.gov Furthermore, studies have indicated that [18F]FET may have a higher specificity in differentiating tumor tissue from inflammatory processes compared to [11C]MET. ekb.egnih.gov In a direct comparison for detecting glioma infiltration, [18F]FET demonstrated higher accuracy than [11C]choline, a tracer used for imaging membrane synthesis. researchgate.net

Comparison with [18F]FDG

[18F]Fluorodeoxyglucose ([18F]FDG) is the most common PET tracer, imaging glucose metabolism. In brain tumor imaging, [18F]FDG is often limited by high physiological uptake in the normal brain gray matter, which can obscure tumor delineation. capes.gov.brthno.org [18F]FET PET is generally superior to [18F]FDG PET for defining the extent of cerebral gliomas and for guiding biopsies, as it provides better tumor-to-background contrast. capes.gov.bruliege.be In a study of patients with suspected gliomas, 86% of tumors showed increased [18F]FET uptake, while only 35% showed increased [18F]FDG uptake. capes.gov.br For diagnosing brain tumors, [18F]FET-PET has demonstrated significantly better performance than [18F]FDG-PET. nih.govoup.com However, [18F]FDG uptake can be associated with patient prognosis, a correlation not as consistently observed with [18F]FET. capes.gov.br In the context of differentiating tumors from inflammatory lesions, [18F]FET shows lower uptake in inflammatory cells compared to [18F]FDG, suggesting higher specificity for tumor tissue. ekb.egsnmjournals.orgnih.gov

Comparison with [123I]IMT

[123I]Iodo-α-methyl-l-tyrosine ([123I]IMT) is an amino acid tracer used with single-photon emission computed tomography (SPECT). Studies comparing [18F]FET PET and [123I]IMT SPECT in brain tumor patients have found a high correlation in tracer uptake within the tumors. nih.govsnmjournals.org However, [18F]FET PET offers significantly better image contrast and spatial resolution, allowing for superior discrimination of anatomical structures. snmjournals.orgresearchgate.net This improved image quality facilitates more precise tumor localization and co-registration with morphological imaging like MRI. snmjournals.org While both tracers can identify brain tumors, [18F]FET PET has been shown to identify low-grade gliomas that were not detected by [123I]IMT SPECT in some cases. snmjournals.orgresearchgate.net

Comparative Diagnostic Performance of [18F]FET and Other Tracers
TracerModalityPrimary Advantage in Comparison to [18F]FETPrimary Disadvantage in Comparison to [18F]FETKey Finding
[11C]METPETEstablished tracer with extensive historical data.Short half-life (20 min) requires on-site cyclotron. nih.govhkjr.orgProvides comparable diagnostic information to [18F]FET in gliomas. nih.gov
[18F]FDGPETWidely available and reflects glucose metabolism.High background uptake in normal brain tissue limits tumor delineation. capes.gov.brthno.org[18F]FET is superior for biopsy guidance and defining tumor extent. capes.gov.br
[123I]IMTSPECTSPECT is more widely available than PET in some regions.Lower spatial resolution and image contrast compared to PET. snmjournals.orgresearchgate.net[18F]FET provides significantly better image quality and tumor-to-brain contrast. snmjournals.orgresearchgate.net

Emerging Applications of [18F]FET PET Beyond Neuro-Oncology

While [18F]FET PET is well-established in neuro-oncology, its application in other oncological areas is an emerging field of research.

Imaging of Extracranial Squamous Cell Carcinomas

Studies have shown that [18F]FET exhibits selective uptake in certain peripheral tumors, most notably squamous cell carcinomas (SCCs). snmjournals.orgcapes.gov.brsnmjournals.org In patients with SCC of the head and neck, [18F]FET PET has demonstrated high specificity. snmjournals.orgcapes.gov.br While the sensitivity of [18F]FET PET in SCC may be lower than that of [18F]FDG PET, its strength lies in its ability to differentiate tumor tissue from surrounding inflammation, a common challenge in head and neck cancer imaging. snmjournals.orgsnmjournals.orgcapes.gov.br This suggests that [18F]FET PET could be a valuable supplementary tool to [18F]FDG PET in selected cases, particularly for monitoring therapy response where inflammation can be a confounding factor. snmjournals.org

Differentiation from Inflammatory Processes

A significant advantage of [18F]FET is its low uptake in inflammatory cells and tissues. nih.govsnmjournals.orgnih.gov Animal and clinical studies have demonstrated that unlike [18F]FDG, which accumulates in both tumors and inflammatory lesions, [18F]FET shows high selectivity for tumor tissue. snmjournals.orgnih.gov For instance, in patients with head and neck SCC, inflammatory tissue was positive for [18F]FDG uptake but negative for [18F]FET uptake. capes.gov.br This property is particularly valuable in differentiating tumor recurrence from post-treatment inflammatory changes, a common diagnostic dilemma in oncology. nih.govsnmjournals.org This higher specificity makes [18F]FET a promising tracer for accurately assessing tumor response to therapy without the confounding signal from inflammation. snmjournals.org

Integration with Multimodal Imaging (e.g., MRI, SPECT)

The integration of [18F]FET PET with other imaging modalities, particularly magnetic resonance imaging (MRI), significantly enhances its diagnostic capabilities by combining functional and anatomical information.

Image Fusion and Co-registration Techniques

Fusing [18F]FET PET images with high-resolution anatomical images from MRI is a standard practice that improves the localization and characterization of tumors. researchgate.netbenthamscience.comresearchgate.net Software-based co-registration aligns the PET and MRI datasets, allowing for the precise overlay of metabolic information onto the anatomical structures. researchgate.netcore.ac.ukcornell.edu This is crucial for applications such as surgical planning, guiding biopsies to the most metabolically active tumor regions, and planning radiotherapy. researchgate.netresearchgate.net

The development of hybrid PET/MRI scanners has further streamlined this process, enabling simultaneous acquisition of both PET and MRI data. diva-portal.orgsnmjournals.org This eliminates the need for retrospective software fusion and minimizes potential errors from patient repositioning between scans. core.ac.uk The co-registration is typically achieved using rigid matching algorithms with normalized mutual information. d-nb.info For instance, PET images can be co-registered to contrast-enhanced T1-weighted 3D MRI sequences to precisely delineate tumor boundaries. d-nb.info This multimodal approach, combining the metabolic data of [18F]FET PET with the detailed anatomical and physiological information from advanced MRI sequences (like perfusion and diffusion imaging) and MR Spectroscopy, offers a more comprehensive evaluation of brain tumors. diva-portal.orgd-nb.infomdpi.comresearchgate.net This integrated approach improves diagnostic accuracy, helps differentiate tumor progression from treatment-related changes, and provides valuable prognostic information. benthamscience.comresearchgate.netsnmjournals.orgmdpi.com

Quantitative Image Analysis and Metrics

Quantitative analysis of [18F]FET PET images involves the use of several key metrics to assess tumor characteristics and activity. These metrics provide objective measures that aid in diagnosis, treatment planning, and monitoring response to therapy. taylorandfrancis.comnih.gov

Tumor-to-Brain Ratio (TBR):

The tumor-to-brain ratio is a fundamental and widely used metric in [18F]FET PET imaging. It quantifies the relative uptake of the tracer in the tumor compared to the contralateral, healthy brain tissue. snmjournals.orgsnmjournals.org This ratio is crucial for differentiating tumor tissue from normal brain parenchyma, which exhibits low [18F]FET uptake. taylorandfrancis.com Both the maximum TBR (TBRmax) and the mean TBR (TBRmean) are calculated. snmjournals.org

TBRmax: This represents the highest tracer uptake within the tumor volume and is often used to identify the most metabolically active or aggressive parts of a tumor. snmjournals.org Studies have shown that TBRmax can be effective in distinguishing neoplastic lesions from non-neoplastic ones. taylorandfrancis.com For instance, a TBRmax cutoff of 2.2 has been suggested to differentiate tumefactive demyelinating lesions from true neoplastic lesions. taylorandfrancis.comuzh.ch In the context of recurrent brain metastases versus radiation necrosis, a TBRmax cutoff of 2.55 has been shown to provide good diagnostic accuracy. snmjournals.org

The calculation of TBR is typically performed on summed PET images acquired 20–40 minutes after tracer injection. snmjournals.orgsnmjournals.org Different studies have reported varying cutoff values for TBR depending on the clinical question, such as differentiating tumor recurrence from treatment-related changes or grading gliomas. snmjournals.orguni-muenchen.de For example, in differentiating recurrent brain metastases from radiation necrosis, one study reported a diagnostic accuracy of 78% using TBRmax and 83% using TBRmean. snmjournals.org Another study on relapsing oligodendroglioma found that a TBRmax threshold of 3.03 was significant for predicting progression-free survival in non-operated patients. figshare.com

Standardized Uptake Value (SUVmax):

The standardized uptake value (SUV) is a semi-quantitative metric that normalizes the radioactivity concentration in a region of interest to the injected dose and the patient's body weight. snmjournals.org The maximum SUV (SUVmax) within the tumor is a commonly reported parameter. taylorandfrancis.com

SUVmax reflects the highest metabolic activity within the tumor. taylorandfrancis.com It has been shown to be a valuable parameter in distinguishing tumor from non-neoplastic lesions, with a suggested cutoff of 2.5 providing reliable differentiation. taylorandfrancis.comuzh.ch In a study of relapsing oligodendroglioma, an SUVmax above 3.40 was associated with significantly lower progression-free survival in patients who did not undergo surgery. figshare.com

Time-to-Peak (TTP):

Dynamic [18F]FET PET imaging, which involves acquiring data over a period of time, allows for the analysis of tracer uptake kinetics. The time-to-peak (TTP) is a key parameter derived from the time-activity curve (TAC) of the tracer uptake. nih.gov The TAC plots the tracer concentration in the tumor over time. aacrjournals.org

TTP represents the time it takes for the [18F]FET uptake in the tumor to reach its maximum level. nih.gov This kinetic parameter can provide additional diagnostic information beyond static uptake values. For instance, a shorter TTP is often associated with higher-grade gliomas and malignant progression. nih.govaacrjournals.org In a study on low-grade gliomas, a significant decrease in median TTP (from 35 to 23 minutes) was observed in patients with malignant progression. nih.gov Similarly, in differentiating true tumor progression from late pseudoprogression in glioblastoma, the mean TTP was significantly shorter in patients with true progression (25 minutes vs. 40 minutes). aacrjournals.org The pattern of the time-activity curve itself is also a valuable diagnostic feature, with different patterns (e.g., constantly increasing, early peak followed by a plateau, or early peak followed by descent) correlating with different tumor behaviors. aacrjournals.orgsnmjournals.org

MetricDescriptionTypical ApplicationExample Finding
TBRmax Maximum tumor-to-brain ratioDifferentiating tumor from non-neoplastic lesions; PrognosticationA cutoff of 2.55 showed 79% sensitivity and 76% specificity for identifying recurrent brain metastases. snmjournals.org
TBRmean Mean tumor-to-brain ratioDifferentiating tumor recurrence from radiation necrosisA cutoff of 1.95 yielded 74% sensitivity and 90% specificity for identifying recurrent brain metastases. snmjournals.org
SUVmax Maximum standardized uptake valueAssessing tumor metabolic activity; PrognosticationAn SUVmax > 3.40 was linked to shorter progression-free survival in non-operated relapsing oligodendroglioma. figshare.com
TTP Time-to-peakGlioma grading; Detecting malignant progressionMedian TTP decreased from 35 to 23 minutes in low-grade gliomas undergoing malignant progression. nih.gov

Artificial Intelligence and Machine Learning in [18F]FET PET Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to [18F]FET PET research to enhance image analysis, improve diagnostic accuracy, and predict treatment outcomes. mdpi.comfrontiersin.org These advanced computational techniques can analyze large and complex datasets to identify patterns that may not be apparent to the human eye. frontiersin.org

Synthetic PET Image Generation from MRI

One of the significant challenges in neuro-oncology is the limited availability of amino acid PET imaging in many regions. oup.comoup.com To address this, researchers are developing AI models, particularly deep learning algorithms, to generate synthetic [18F]FET PET images from more commonly available multimodal magnetic resonance imaging (MRI) data. oup.comoup.com

This innovative approach utilizes a generative adversarial network (GAN) framework. oup.comresearchgate.net The model is trained on datasets containing both MRI and real [18F]FET PET images. researchgate.netnih.gov Through a process of feature extraction, concatenation, and self-attention from different MRI sequences, the GAN learns the complex relationship between the structural information from MRI and the metabolic information from [18F]FET PET. oup.comnih.gov

The quality and clinical utility of these synthetic PET images are assessed using various metrics: oup.com

Peak Signal-to-Noise Ratio (PSNR): Measures the quality of the reconstructed image, with higher values indicating better fidelity. A peak at 40 dB has been reported, suggesting high signal fidelity. oup.com

Structural Similarity Index (SSIM): Compares the structural congruence between the synthetic and real PET images. oup.com

Root Mean Square Error (RMSE): Indicates the difference in pixel values between the synthetic and real images, with lower values being better. Values below 5.6 have been achieved. oup.com

Visual Information Fidelity (VIF): Assesses the retention of critical informational content required for clinical diagnosis. Scores between 0.6 and 0.7 have been reported. oup.comnih.gov

In one study, 85% of the synthetically generated [18F]FET PET images were deemed clinically useful by senior physicians. oup.com This demonstrates the feasibility of generating high-quality, clinically relevant PET images from MRI, which could significantly improve access to advanced metabolic imaging for glioma patients. oup.comnih.gov

Radiomics Analysis and Predictive Modeling

Radiomics involves the high-throughput extraction of a large number of quantitative features from medical images, which can then be used to build predictive models. researchgate.net In the context of [18F]FET PET, radiomics analysis is being used for various applications, including predicting tumor genotype, differentiating tumor recurrence from treatment-related changes, and predicting patient survival. uni-muenchen.ded-nb.info

The process typically involves: researchgate.netnih.gov

Tumor Segmentation: Identifying and delineating the tumor volume on the [18F]FET PET images, which can be done manually or with automated AI-based tools. eurekalert.orgsnmjournals.org

Feature Extraction: Using software packages like PyRadiomics to extract a wide range of features from the segmented tumor volume. oup.comnih.gov These features can be categorized as first-order (describing the distribution of voxel intensities), shape-based, and textural (describing spatial patterns and heterogeneity). researchgate.netd-nb.info

Predictive Modeling: Employing machine learning classifiers, such as Random Forest, to build models that can predict a specific outcome based on the extracted radiomic features. oup.comoup.com

Hotspot Prediction: Radiomic features have been used to predict regions of high [18F]FET uptake (hotspots) from preoperative MRI with high accuracy. One study achieved an 80% accuracy for hotspot prediction using top-performing radiomic features and a Random Forest classifier. oup.comoup.com

Genotype Prediction: The combination of standard PET parameters (like TBRmean) with textural features has been shown to significantly improve the non-invasive prediction of the isocitrate dehydrogenase (IDH) mutation status in gliomas, with diagnostic accuracies reaching up to 93%. d-nb.info

Survival Prediction: Radiomic features extracted from pre-treatment [18F]FET PET images have shown promise in predicting survival in glioblastoma patients. researchgate.net Models incorporating these features have demonstrated the ability to stratify patients into different risk groups. uni-muenchen.de

The integration of AI and radiomics with [18F]FET PET imaging holds the potential to provide more personalized and precise management for patients with brain tumors. frontiersin.org

AI ApplicationTechniqueKey Findings
Synthetic PET Generation Generative Adversarial Network (GAN) from MRI data85% of synthetic [18F]FET PET images were classified as clinically useful. oup.com High signal fidelity (PSNR peak at 40 dB) and structural congruence were achieved. oup.com
Radiomics Analysis Feature extraction and Machine Learning (e.g., Random Forest)Achieved 80% accuracy for predicting high [18F]FET uptake hotspots from MRI. oup.comoup.com Improved prediction of IDH genotype with up to 93% accuracy when combining with standard PET parameters. d-nb.info

O Ethyl L Tyrosine in Peptide Synthesis and Biomaterial Development

Role of O-Ethyl-L-Tyrosine Derivatives in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the creation of custom peptides with high purity and yield. Within this methodology, this compound derivatives have emerged as valuable tools.

Fmoc-L-Tyr(Et)-OH as a Building Block

The most prominent derivative used in SPPS is N-α-Fmoc-O-ethyl-L-tyrosine (Fmoc-L-Tyr(Et)-OH). peptide.com In this compound, the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in SPPS that is stable under various conditions but can be easily removed to allow for peptide chain elongation. peptide.comchemimpex.com The ethyl group on the tyrosine side chain serves as a permanent protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the synthesis process. caymanchem.com This strategic protection scheme makes Fmoc-L-Tyr(Et)-OH a versatile building block for the precise incorporation of O-ethylated tyrosine residues into a growing peptide chain. peptide.comscbt.com

Enhanced Solubility and Stability for Peptide Chemistry

A key advantage of using this compound derivatives is the enhanced solubility and stability they confer. peptide.com The ethyl ether linkage is generally more stable to the acidic conditions often used for peptide cleavage from the solid support compared to other protecting groups. google.com This stability ensures the integrity of the modified amino acid throughout the synthesis. Furthermore, the ethyl group can improve the solubility of the protected amino acid and the resulting peptide in the organic solvents commonly used in SPPS. peptide.comscbt.com This is particularly beneficial for the synthesis of longer or more hydrophobic peptides, which can be prone to aggregation and difficult to handle. scielo.org.mx

Efficiency in Coupling Reactions

Fmoc-L-Tyr(Et)-OH is known for its efficiency in coupling reactions, a critical factor for achieving high yields and purity in SPPS. peptide.com Its compatibility with a wide range of coupling reagents and straightforward deprotection protocols enhances its utility in the laboratory setting. peptide.com The successful and efficient formation of peptide bonds is essential for the synthesis of complex peptide structures. peptide.comrsc.org

Incorporation into Bioactive Peptides

The incorporation of this compound into peptides can significantly influence their biological activity. This modification can alter the peptide's conformation, receptor binding affinity, and metabolic stability. For instance, replacing a natural tyrosine residue with its O-ethylated counterpart can lead to peptides with modified pharmacological profiles. Research has shown that O-alkyl tyrosine derivatives can be incorporated into peptides to enhance their therapeutic properties. google.com In the field of nonribosomal peptide synthesis, unnatural amino acids like O-propargyl-L-tyrosine have been successfully incorporated into microcystins and anabaenopeptins, demonstrating the flexibility of biosynthetic pathways to accept modified tyrosine derivatives. researchgate.net This opens up avenues for creating novel peptide-based drugs with tailored functionalities.

Copolymerization with Ethylene (B1197577) for Functional Polyolefins

Beyond peptide synthesis, derivatives of this compound are being explored in materials science for the creation of functional polyolefins. The copolymerization of ethylene with N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, catalyzed by titanium complexes, has been shown to be highly active. mdpi.comnih.gov This process yields copolymers with high molecular weights and a significant incorporation of the functional comonomer. mdpi.comnih.gov

The introduction of the polar tyrosine derivative into the non-polar polyethylene (B3416737) backbone dramatically alters the material's properties. mdpi.com Specifically, it has been demonstrated that the incorporation of these functional units improves the hydrophilicity of the resulting copolymer. mdpi.comtandfonline.com The water contact angle of the copolymer films decreases as the incorporation ratio of the N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl ester increases, indicating a more water-attracting surface. mdpi.com These functionalized polyolefins have potential applications as biomaterials where surface properties and compatibility with biological systems are crucial. mdpi.com

Catalyst SystemComonomerCatalytic Activity (gP·(molTi)⁻¹·h⁻¹)Comonomer Incorporation (mol %)Resulting Polymer Molecular Weight (g·mol⁻¹)Reference
Titanium ComplexN-acetyl-O-(but-3-enyl)-l-tyrosine ethyl esterUp to 6.86 × 10⁴Up to 2.65Up to 2.85 × 10⁵ mdpi.com
[N, P] complexesN-acetyl-O-(hex-5-enyl)-l-tyrosine ethyl esterUp to 6.56 × 10⁴Up to 2.43Up to 2.87 × 10⁵ tandfonline.com
Titanium/Zirconium ComplexesN-acetyl-O-(dec-9-enyl)-L-tyrosine ethyl esterUp to 6.63 × 10⁴Up to 2.56- mdpi.com

Applications in Medicinal Chemistry and Drug Development (as a scaffold or derivative)

This compound and its derivatives serve as valuable scaffolds in medicinal chemistry and drug development. peptide.com The tyrosine structure itself is a common motif in biologically active compounds, and modifications such as O-alkylation can be used to fine-tune pharmacological properties. academie-sciences.fr For example, O-alkyl tyrosine derivatives have been investigated for their ability to enhance the absorption of pharmaceutical agents. google.com

Development of Phosphotyrosine Analogues and Probes

The reversible phosphorylation of tyrosine residues is a critical post-translational modification that governs numerous cellular processes, from cell growth to signal transduction. nih.gov The study of these pathways often requires tools that can mimic or interfere with tyrosine phosphorylation. O-alkylated tyrosine derivatives, including this compound, are instrumental in creating stable phosphotyrosine (pTyr) analogues and probes that are resistant to the action of phosphatases, the enzymes that remove phosphate (B84403) groups. hubrecht.eu

One of the most significant applications of this concept is in the development of radiolabeled amino acid tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in oncology. O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is a prime example of a pTyr probe. sigmaaldrich.compnas.org It is an analogue where the hydroxyl group is modified with a fluoroethyl group containing the positron-emitting isotope Fluorine-18 (B77423). Tumor cells often exhibit increased amino acid transport and protein synthesis, leading to higher accumulation of amino acid analogues like [18F]FET compared to healthy brain tissue. pnas.org This differential uptake allows for high-contrast imaging of tumors. sigmaaldrich.com The synthesis of [18F]FET can be achieved through direct nucleophilic radiofluorination of a protected precursor, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET), followed by hydrolysis to remove the protecting groups. pnas.org

Table 1: Characteristics of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) as a Phosphotyrosine Probe
ProbePrecursorApplicationKey FeatureSynthesis Highlight
O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET)Positron Emission Tomography (PET) imaging of tumorsStable, radiolabeled analogue of tyrosine that accumulates in tumor cells via amino acid transporters. sigmaaldrich.compnas.orgSynthesized via direct nucleophilic radiofluorination followed by acid hydrolysis, with optimized cartridge-based purification. pnas.org

Beyond probes, non-hydrolyzable pTyr mimetics are crucial for designing inhibitors and studying protein-protein interactions involving Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, which specifically recognize pTyr residues. nih.govresearchgate.net While this compound itself cannot be phosphorylated, its inclusion in a peptide sequence can serve as a control or a steric mimic to probe the importance of the hydroxyl group's hydrogen-bonding capability versus the phosphorylated state. More complex non-hydrolyzable analogues, such as 4-(phosphonomethyl)-L-phenylalanine (Pmp) and its difluoro-derivative (F2Pmp), have been developed to more closely mimic the geometry and charge of pTyr. hubrecht.eunih.gov The synthesis of peptides containing these analogues allows for the creation of stable ligands for SH2 and PTB domains, facilitating the study of signal transduction pathways. nih.govresearchgate.net

Design of Enzyme Inhibitors and Ligands

The incorporation of this compound and related O-alkylated derivatives into peptide sequences is a key strategy for designing specific enzyme inhibitors and receptor ligands. By replacing the natural L-tyrosine with a modified version, researchers can create peptides that bind to a target protein but are resistant to enzymatic modification, leading to inhibitory effects.

Peptides containing tyrosine analogues can act as competitive inhibitors for various enzymes. For instance, short peptides have been designed and tested as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov In a separate study, a novel tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3, which contains an O-benzyl-L-tyrosine residue (a close structural relative of this compound), was synthesized and evaluated for its ability to inhibit α-amylase. mtu.edumdpi.com While this specific peptide showed modest inhibition, it demonstrates the principle of using O-alkylation to generate enzyme inhibitors. The inhibitory activity of such peptides is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Examples of Peptides with O-Alkylated Tyrosine Analogues as Enzyme Inhibitors
Peptide DerivativeTarget EnzymeInhibitory Activity (% Inhibition)Significance
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3α-Amylase17.05%Demonstrates the use of O-alkylated tyrosine in designing peptide-based enzyme inhibitors. mtu.edumdpi.com
N(Boc)-O(Bz)α-Ser-β-Leu–OCH3α-Amylase45.22%A related peptide from the same study showing higher inhibitory potential. mtu.edumdpi.com

In addition to enzyme inhibition, O-alkylated tyrosine derivatives are used to design ligands that target specific protein-protein interactions. A major area of focus is the development of ligands for SH2 domains. researchgate.netgoogle.com These domains are critical modules in signaling pathways that bind to pTyr residues on activated receptor tyrosine kinases and other signaling proteins. google.comacs.org By creating peptides that contain stable pTyr mimetics, it is possible to block these interactions and inhibit downstream signaling, which is a promising strategy for developing treatments for diseases like cancer. nih.govgoogle.com The design of these ligands often involves creating peptidomimetics that not only feature a pTyr analogue but also have constrained conformations to improve binding affinity and specificity. google.com The use of O-alkylated tyrosines can help dissect the specific interactions within the pTyr binding pocket of an SH2 domain, contributing to the rational design of high-affinity ligands. researchgate.net

Advanced Analytical and Characterization Techniques for O Ethyl L Tyrosine and Its Research Oriented Derivatives

Chromatographic Methods (e.g., HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of O-Ethyl-L-tyrosine and its derivatives, especially its radiolabeled analogue, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). HPLC is instrumental in both the purification process and the final quality control of the compound.

For the analysis of [¹⁸F]FET, a novel HPLC method has been developed and validated to ascertain radiochemical identity, radiochemical purity, and chemical purity. nih.gov This method utilizes a Phenomenex Gemini C18 analytical column with an isocratic eluent composed of 7% ethanol (B145695) and 93% 50 mM potassium phosphate (B84403) buffer (pH=6.9). nih.gov The analysis is performed at a flow rate of 1.0 mL/min, with a photo-diode array detector set at 220 nm for UV detection and a sensitive radiation detector. nih.gov This system has been successfully used for the routine analysis of over 120 batches of [¹⁸F]FET, demonstrating its suitability for both qualitative and quantitative determination of purity. nih.gov

In another approach, the chemical and radiochemical purity of [¹⁸F]FET is assessed using an HPLC system with a Waters XBridge Shield RP18 column. sci-hub.se The mobile phase consists of a mixture of 0.1 M KH₂PO₄ and acetonitrile (B52724) (93:7 v/v) at a flow rate of 1 mL/min, with UV detection at 225 nm. sci-hub.se

Chiral HPLC is of utmost importance to separate the L- and D-enantiomers of this compound, which is critical as biological systems often exhibit high stereospecificity. The enantiomeric purity of [¹⁸F]FET is typically evaluated using a chiral HPLC column. For instance, a Chirobiotic T2 HPLC column (150 × 4.6 mm, 5 μm) with a mobile phase of ethanol, water, and formic acid (90:10:0.02 v/v/v) at a flow rate of 1.5 mL/min can effectively separate the L- and D-forms. sci-hub.se The retention times for L-FET and D-FET under these conditions are approximately 3.66 and 5.55 minutes, respectively. sci-hub.se Another system for chiral separation uses a Chirobiotic T column (250 x 4.6 mm) with a mobile phase of methanol (B129727)/water (6:4 by volume) at a flow rate of 1.0 ml/min. researchgate.net The use of such chiral separation techniques has confirmed that the synthesis of [¹⁸F]FET can be achieved with an enantiomeric purity of over 99%. iaea.orgnih.gov

The table below summarizes typical HPLC and Chiral HPLC conditions for the analysis of this compound derivatives.

Parameter HPLC for Purity Analysis Chiral HPLC for Enantiomeric Separation
Column Waters XBridge Shield RP18 (250 × 4.6 mm, 5 μm) sci-hub.seChirobiotic T2 (150 × 4.6 mm, 5 μm) sci-hub.se
Mobile Phase 0.1 M KH₂PO₄ : CH₃CN (93:7) sci-hub.seEtOH : H₂O : HCOOH (90:10:0.02) sci-hub.se
Flow Rate 1.0 mL/min sci-hub.se1.5 mL/min sci-hub.se
Detection UV at 225 nm sci-hub.seUV and Radioactivity Detector sci-hub.se
Analyte [¹⁸F]FET sci-hub.seL-FET and D-FET sci-hub.se
Retention Time (L-form) Varies based on exact system~3.66 min sci-hub.se
Retention Time (D-form) Varies based on exact system~5.55 min sci-hub.se

Spectroscopic Techniques (e.g., NMR for copolymer characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound derivatives, particularly when they are incorporated into larger polymeric structures. Both ¹H and ¹³C NMR are used to confirm the structure of copolymers containing tyrosine ethyl ester derivatives.

In the characterization of copolymers of ethylene (B1197577) and N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, ¹H NMR is used to confirm the presence of the comonomer by identifying the signal of the methine proton of CH-N at approximately 4.8 ppm. mdpi.com The incorporation ratio of the comonomer into the copolymer chains can be determined by comparing the integrated intensity of this signal to the signals of the polyethylene (B3416737) backbone. mdpi.com

High-temperature solution ¹³C NMR is also employed for detailed structural analysis of these copolymers. mdpi.com For example, in a copolymer of ethylene and N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester, signals corresponding to the carbon atoms on the benzene (B151609) ring of the tyrosine ethyl ester appear at δ = 153.67, 132.26, 127.39, and 126.13 ppm. mdpi.com The absence of signals for unsaturated carbon-carbon double bonds and the presence of a methyl signal at δ = 13–14 ppm can confirm the polymerization mechanism and the structure of the chain ends. mdpi.com

Similarly, for copolymers of ethylene with N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester, solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C-NMR spectra show characteristic signals for the benzene ring carbons (δ = 154.30, 131.23, 127.52, and 114.33 ppm) and for the amide and ester carbonyl groups (δ = 173.62 and 170.06 ppm), confirming the successful incorporation of the comonomer. mdpi.com

The following table presents characteristic NMR spectral data for copolymers containing tyrosine derivatives.

Technique Copolymer Characteristic Signals (ppm) Interpretation
¹H NMREthylene/N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester mdpi.com4.8 (methine proton of CH-N)Confirms presence of comonomer mdpi.com
¹³C NMREthylene/N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester mdpi.com153.67, 132.26, 127.39, 126.13 (benzene ring carbons)Confirms structure of tyrosine moiety mdpi.com
CP-MAS ¹³C-NMREthylene/N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester mdpi.com173.62 (amide C=O), 170.06 (ester C=O)Confirms presence of amide and ester groups mdpi.com

Mass Spectrometry for Structural Elucidation (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the identification and structural elucidation of this compound and its derivatives. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. leeder-analytical.com This is particularly useful for analyzing complex mixtures and for confirming the identity of synthesized compounds.

LC-MS is employed in the analysis of reaction mixtures to identify products and byproducts. For instance, in the development of cross-linkers that target tyrosine residues, LC-MS is used to analyze the reaction products of proteins with the cross-linker. acs.org By analyzing the mass of the cross-linked peptides before and after cleavage of the cross-linker, the specific sites of modification can be identified. acs.org

In the context of identifying novel natural products, LC-MS profiling is used to guide the isolation process. mdpi.com The crude extracts are analyzed by LC-MS to identify compounds of interest based on their mass-to-charge ratio (m/z). mdpi.com High-resolution mass spectrometry (HR-ESI-MS) can then provide the exact molecular formula of the isolated compound. mdpi.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the compound of interest is fragmented, and the fragmentation pattern provides clues about its structure. jasco.com.br

For quantitative analysis, LC-MS/MS in the selected reaction monitoring (SRM) mode offers high sensitivity and selectivity. mdpi.com This is particularly valuable for determining the concentration of tyrosine derivatives in biological samples. mdpi.com The use of isotope-labeled internal standards, such as ¹³C₆-labeled tyrosine derivatives, allows for accurate quantification. mdpi.com

Quality Control and Purity Assessment in Radiopharmaceutical Production

The quality control (QC) of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a critical step in its production as a radiopharmaceutical for positron emission tomography (PET). nih.gov The QC process ensures that each batch of [¹⁸F]FET meets stringent specifications for identity, purity, and stability before it can be used for human injection. mdpi.comsnmjournals.org

The quality control of [¹⁸F]FET involves a series of tests, with HPLC being a central component for determining both radiochemical and chemical purity. iaea.org The radiochemical purity, which is a measure of the percentage of the total radioactivity in the desired chemical form, must typically be above 95-99%. iaea.orgmdpi.com The chemical purity analysis focuses on identifying and quantifying any non-radioactive impurities. sci-hub.se

In addition to HPLC, other chromatographic methods like thin-layer chromatography (TLC) and gas chromatography (GC) are also used in the QC process. iaea.org Enantiomeric purity is another critical parameter, and as discussed, it is determined using chiral HPLC to ensure that the final product is the biologically active L-isomer. sci-hub.seiaea.org

The QC specifications for [¹⁸F]FET are often aligned with pharmacopeial monographs, such as the European Pharmacopoeia. sci-hub.semdpi.com These specifications set limits for various parameters, including the content of the active substance, radiochemical purity, enantiomeric purity, and the levels of residual solvents and other potential impurities. sci-hub.se For example, the chemical purity of [¹⁸F]FET produced via certain methods has been shown to be one to two orders of magnitude below the limits imposed by the European Pharmacopoeia's monograph. sci-hub.se

The table below outlines key quality control parameters for the radiopharmaceutical [¹⁸F]FET.

Parameter Specification Analytical Method Reference
Radiochemical Purity>95-99%HPLC iaea.orgmdpi.com
Enantiomeric Purity>99% (L-form)Chiral HPLC sci-hub.seiaea.org
Chemical PurityLimits set by PharmacopoeiaHPLC sci-hub.se
IdentityCo-elution with standardHPLC nih.gov
StabilityAssessed at expiryHPLC mdpi.com

The successful validation of the production and quality control processes, often involving the analysis of three consecutive batches, is required to obtain authorization from regulatory agencies for the clinical use of [¹⁸F]FET. mdpi.comsnmjournals.org

Future Directions and Emerging Research Avenues for O Ethyl L Tyrosine and Its Analogues

Development of Novel O-Ethyl-L-Tyrosine Analogs with Enhanced Properties

The success of [18F]FET PET in neuro-oncology has spurred the development of new analogues designed to overcome its limitations and enhance its diagnostic capabilities. A key research focus is the modification of the parent molecule to improve properties such as affinity for amino acid transporters, which are overexpressed in cancer cells, and to modify pharmacokinetics for better tumor-to-background contrast.

Researchers are actively designing and evaluating new derivatives with altered physicochemical and transport properties. For instance, the meta-substituted analog, O-([18F]fluoroethyl)-L-meta-tyrosine (m-[18F]FET), and the methyl ester, O-([18F]fluoroethyl)-L-tyrosine methyl ester ([18F]FET-OMe), were developed to improve tumor delivery. nih.govacs.org Preclinical evaluations showed that while [18F]FET-OMe had reduced uptake in glioblastoma cells, m-[18F]FET demonstrated significantly improved in vitro uptake and faster in vivo tumor accumulation in an orthotopic glioblastoma model. nih.govacs.org Another novel PET radiotracer, [18F]d4-FET, has also shown potential in preclinical studies for an enhanced tumor-to-background ratio. consensus.app

These studies highlight a promising strategy: modifying the structure of this compound can lead to analogues with potentially superior imaging characteristics. The improved performance of m-[18F]FET suggests that even subtle structural changes can significantly impact biological interactions and uptake kinetics, paving the way for a new generation of amino acid PET tracers.

AnalogInvestigated PropertyKey FindingReference
m-[18F]FET Improved tumor delivery and uptakeShowed significantly improved in vitro uptake and accelerated in vivo tumor accumulation in a glioblastoma model compared to [18F]FET. nih.govacs.org
[18F]FET-OMe Improved tumor deliveryDemonstrated reduced in vitro uptake by U87 glioblastoma cells and no advantage for in vivo tumor imaging. nih.govacs.org
[18F]d4-FET Enhanced tumor-to-background ratioShowed potential for enhanced tumor-to-background ratio in preclinical brain tumor imaging studies. consensus.app
FET-Ala Prodrug for improved tumor uptakeConverted to FET in vivo and displayed the highest tumor uptake among the tested prodrugs in biodistribution studies. nih.gov

Expansion of [18F]FET PET Applications to Other Oncological and Non-Oncological Conditions

While [18F]FET PET is well-established for brain tumors, its application in other areas is a burgeoning field of investigation. The underlying principle of targeting increased amino acid transport is relevant to many other cancers and even non-malignant conditions characterized by high cellular metabolic activity.

Other Oncological Conditions: The expansion into systemic oncology faces the challenge of competition from other established tracers like [18F]FDG. Studies comparing [18F]FET with [18F]FDG in cancers such as lung, pancreas, and adrenocortical tumors have found that [18F]FET is less detectable. iaea.org However, there is potential in specific niches. For instance, in prostate cancer, where [18F]FDG uptake can be variable, amino acid tracers offer an alternative biological target. nih.govmdpi.com Similarly, in breast cancer, while tracers like 16α-[18F]-Fluoro-17β-estradiol ([18F]-FES) are used to assess estrogen receptor status, amino acid tracers could provide complementary information about tumor proliferation. openmedscience.comcancernetwork.comonclive.com

Non-Oncological Conditions: A significant emerging application is in the imaging of neuroinflammation. nih.govnih.govcornell.edu Neuroinflammatory processes, which involve the activation of glial cells like microglia and astrocytes, are central to many neurological disorders, including Alzheimer's disease, multiple sclerosis, and epilepsy. nih.govfrontiersin.org Activated immune cells exhibit increased amino acid metabolism, providing a rationale for using [18F]FET or its analogues as imaging biomarkers. PET tracers targeting the translocator protein (TSPO), which is overexpressed in activated microglia, are already used to visualize neuroinflammation. nih.govcornell.edu Amino acid PET could offer a valuable complementary tool to investigate the metabolic aspects of these inflammatory processes.

Advancements in Synthetic Methodologies for Cost-Effectiveness and Efficiency

The broader clinical adoption of [18F]FET is partly constrained by the complexity and cost of its synthesis. nih.gov Therefore, significant research has been dedicated to developing more efficient, cost-effective, and automated synthetic methods.

Recent advancements have focused on creating fully automated, one-pot, two-step procedures that are reliable and produce high radiochemical yields. snmjournals.orgamazonaws.com These methods are often implemented on commercial automated synthesis modules, some of which are already widely used for [18F]FDG production, facilitating easier adoption by radiopharmacies. nih.govsnmjournals.org

Key improvements include:

Higher Radiochemical Yields: Optimized reaction conditions have led to decay-corrected yields ranging from 30% to as high as 65%. nih.govsnmjournals.org

Reduced Synthesis Time: Total synthesis times, including purification, have been shortened to as little as 36-66 minutes. nih.govsnmjournals.orgamazonaws.com

Simplified Purification: A major innovation is the use of disposable solid-phase extraction (SPE) cartridges for purification, replacing the more time-consuming and complex High-Performance Liquid Chromatography (HPLC) method. nih.govresearchgate.net This not only speeds up the process but also reduces the operational burden.

Reduced Precursor Amount: Economical methods are being developed that use smaller amounts of the expensive precursor, O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine t-butylester (TET), without significantly compromising the final yield, thereby lowering the cost per dose. researchgate.netnih.gov

Synthesis AdvancementImpact on Efficiency and Cost-EffectivenessRepresentative FindingsReference(s)
Automated Synthesis Modules Increases reproducibility, reduces operator exposure, and streamlines production.Successful implementation on various platforms (Synthera, Elixys, GE FASTlab). snmjournals.orgamazonaws.comsnmjournals.org
Cartridge-Based Purification Replaces time-consuming HPLC, simplifying the process and reducing costs.Production of injectable [18F]FET in 36 min with 54-65% yield and >99% purity. nih.govresearchgate.net
Optimized Precursor Usage Lowers the cost of raw materials per synthesis.Successful production with as little as 2.0 mg of precursor with substantial yield. nih.gov
One-Pot Synthesis Reduces the number of reaction vessels and transfer steps, simplifying the overall process.A convenient and reliable method to prepare [18F]FET in a reproducible yield. snmjournals.org

Preclinical and Translational Research with this compound Derivatives

Preclinical and translational research remains the engine driving the clinical evolution of this compound derivatives. This research involves a multi-stage process, from initial in vitro characterization to in vivo animal studies and finally, first-in-human trials.

The development of novel analogues like m-[18F]FET and [18F]FET-OMe underwent rigorous preclinical testing. This included in vitro uptake assays using cancer cell lines (e.g., U87 glioblastoma) to determine their affinity for amino acid transporters and subsequent in vivo PET imaging in animal models (e.g., orthotopic glioblastoma mouse models) to assess their biodistribution, tumor-targeting capabilities, and pharmacokinetic profiles. nih.govacs.org

Another area of preclinical investigation is the development of prodrugs. For example, dipeptide derivatives of [18F]FET, such as O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine (FET-Ala), have been synthesized and evaluated. nih.gov The rationale is that the prodrug may have different transport properties, and once in the target tissue or bloodstream, it is converted to the active tracer ([18F]FET). Metabolism studies in rat and human blood showed that FET-Ala was rapidly hydrolyzed to [18F]FET, and subsequent biodistribution studies demonstrated that it led to high tumor uptake, indicating its promise as a prodrug strategy. nih.gov This line of research is crucial for identifying the most promising candidates for clinical translation.

Therapeutic Potential of this compound Derivatives

Beyond their diagnostic utility, derivatives of L-tyrosine are being explored for their therapeutic potential. The structural similarity of these compounds to the natural amino acid allows them to be recognized by cellular machinery, including enzymes that are critical for cancer cell growth and survival, such as tyrosine kinases.

Tyrosine kinase inhibitors (TKIs) are an established class of anticancer drugs that block enzymes responsible for activating signal transduction cascades that lead to cell proliferation. wikipedia.orgcornell.edu Drugs like imatinib, dasatinib, and nilotinib (B1678881) have revolutionized the treatment of certain cancers, such as chronic myelogenous leukemia (CML). cornell.edualexslemonade.org

The development of novel TKIs is a highly active area of research. drugbank.com The this compound scaffold represents a potential starting point for designing new inhibitors. By modifying the structure of this compound, it may be possible to create molecules that can fit into the active site of specific tyrosine kinases that are overactive in certain tumors, thereby inhibiting their function and halting cancer progression. This approach would leverage the inherent biological recognition of the tyrosine structure to deliver a therapeutic effect. While this application is still largely conceptual for this compound itself, the proven success of the broader TKI class provides a strong rationale for future investigation into the therapeutic possibilities of its derivatives.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing O-Ethyl-L-tyrosine in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of L-tyrosine using ethylating agents like ethyl bromide or diazoethane under controlled pH (8–10) and temperature (0–4°C) to minimize side reactions. Purification is achieved via recrystallization or reverse-phase HPLC, with characterization by 1^1H NMR and mass spectrometry to confirm ethyl group incorporation . Heat sensitivity requires avoiding elevated temperatures during synthesis and storage .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for assessing purity. Structural confirmation requires tandem techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify ethyl group attachment and aromatic ring substitution.
  • Mass spectrometry : High-resolution MS (HRMS) for exact mass determination.
  • FT-IR : To confirm esterification via C-O stretching vibrations (~1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Follow biosafety level 1 (BSL-1) guidelines: use PPE (gloves, lab coats), work in a fume hood for volatile reagents, and store waste separately in labeled containers for professional disposal. Ethanol or isopropanol decontamination is advised for spills. Institutional review for ethical compliance is mandatory for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance this compound yield while minimizing by-products?

  • Methodological Answer : Employ design of experiments (DoE) frameworks, such as factorial designs, to test variables (pH, temperature, solvent polarity). Kinetic studies using UV-Vis spectroscopy can monitor reaction progress. For example, reducing ethyl bromide stoichiometry to 1.2 equivalents and maintaining pH 9.0 with NaHCO3_3 buffer reduces di-ethylated by-products .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay sensitivity). Meta-analyses should standardize data using effect sizes (Cohen’s d) and assess heterogeneity via I2^2 statistics. Replicate key experiments under controlled conditions (e.g., identical molar concentrations, incubation times) .

Q. How should in vivo pharmacokinetic studies for this compound be designed to ensure reproducibility?

  • Methodological Answer : Use a crossover design in animal models (e.g., Sprague-Dawley rats) with matched age/weight cohorts. Administer via intravenous and oral routes to assess bioavailability. Plasma concentration-time profiles should be analyzed using non-compartmental modeling (WinNonlin®). Include negative controls (vehicle-only) and validate assays via LC-MS/MS .

Q. What computational methods predict the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) can model hydrolysis rates under varying pH and ionic strengths. Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electron density shifts at the ethyl ester bond. Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 3 months) .

Data Reporting and Ethical Considerations

Q. How should researchers document this compound experimental data to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Main text : Summarize key findings (≤5 compounds), with detailed protocols in supplementary materials.
  • Supplementary files : Include raw NMR spectra, HPLC chromatograms, and crystallography data (if applicable). Use standardized file naming (e.g., “Compound1_HPLC_2025.csv”) .

Q. What ethical frameworks apply to studies involving this compound in human cell lines or animal models?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples (informed consent, anonymization). For animal studies, follow ARRIVE 2.0 guidelines: report sample size justification, housing conditions, and euthanasia methods. Disclose conflicts of interest and funding sources in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.